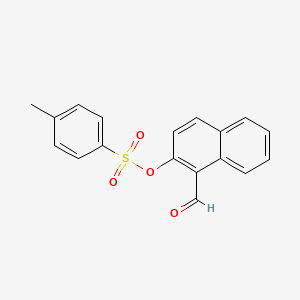

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(1-formylnaphthalen-2-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4S/c1-13-6-9-15(10-7-13)23(20,21)22-18-11-8-14-4-2-3-5-16(14)17(18)12-19/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPSAPIWOULWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene, which is subjected to formylation to introduce the formyl group at the 1-position. This can be achieved using reagents such as formic acid and a catalyst like aluminum chloride.

Sulfonation: The formylated naphthalene is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-methylbenzenesulfonate group at the 2-position.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It may serve as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectroscopic Properties

| Compound Name | Melting Point (°C) | Yield (%) | Key IR Bands (cm⁻¹) | Notable Features |

|---|---|---|---|---|

| 1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate | 137–139 | 92 | 1687 (C=O), 1371/1171 (SO₂) | High yield; stable crystalline form |

| 1-Formylnaphthalen-2-yl 4-methoxybenzenesulfonate (3a) | 110–112 | 64 | Not explicitly reported | Methoxy group enhances solubility |

| 2-Aminoanilinium 4-methylbenzenesulfonate | Not reported | Not reported | N/A | Ionic structure; monoclinic crystal |

| 1-(Diethoxyphosphoryl)vinyl 4-methylbenzenesulfonate (66) | Not reported | Not reported | 1230 (P=O), 1030 (P-O-C) | Phosphoryl group modifies reactivity |

Key Observations :

- Melting Points : The target compound exhibits a higher melting point (137–139°C) compared to 3a (110–112°C), likely due to stronger intermolecular interactions (e.g., van der Waals forces) from the methyl group versus the methoxy substituent in 3a .

- Synthetic Efficiency : The target compound’s 92% yield surpasses 3a’s 64% , suggesting superior reaction conditions or stability.

- Functional Group Influence : The methoxy group in 3a may improve solubility in polar solvents, whereas the methyl group in the target compound enhances crystallinity .

Structural and Crystallographic Differences

- Crystal Packing: The target compound’s crystal structure (refined via SHELXL ) likely features π-π stacking between naphthalene rings and hydrogen bonding involving the formyl group. In contrast, 2-Aminoanilinium 4-methylbenzenesulfonate adopts an ionic structure with monoclinic packing (space group P2₁/n), stabilized by NH···O hydrogen bonds .

Biological Activity

1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C18H14O4S. It is a derivative of naphthalene and has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various studies, mechanisms of action, and comparative analyses with related compounds.

The compound features a formyl group and a sulfonate moiety, which are crucial for its biological interactions. The presence of these functional groups enhances its solubility and reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The sulfonate group may interact with active sites of enzymes, modulating their activity.

- Receptor Binding : The compound could bind to specific receptors, influencing signaling pathways.

- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, which may lead to the formation of more complex biological interactions .

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonated naphthalenes exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 17 |

| Control (Standard Antibiotic) | E. coli | 20 |

| Control (Standard Antibiotic) | S. aureus | 22 |

The results suggest that while the compound has notable antimicrobial effects, it is less potent than standard antibiotics .

Antioxidant Activity

Another aspect of the biological activity of this compound pertains to its antioxidant properties. Research indicates that related compounds exhibit varying degrees of antioxidant activity measured through different assays:

| Assay Type | Compound Tested | IC50 (μM/mL) |

|---|---|---|

| DPPH | This compound | 96.23 |

| ABTS | This compound | 41.88 |

| CUPRAC | This compound | 73.49 |

These findings indicate that the compound possesses significant antioxidant capacity, contributing to its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Observed Biological Activity |

|---|---|---|

| 1-Formylnaphthalen-2-yl benzenesulfonate | Formyl, Benzenesulfonate | Moderate antimicrobial activity |

| 1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate | Formyl, Chlorobenzenesulfonate | Enhanced reactivity |

| 1-Formylnaphthalen-2-yloctanoic acid | Formyl, Carboxylic acid | Notable anticancer properties |

This comparison highlights how variations in functional groups can significantly impact the biological activities and reactivity profiles of these compounds .

Case Studies

A specific case study focused on the synthesis and characterization of sulfonated naphthalene derivatives demonstrated that modifications in the aromatic ring could lead to enhanced biological properties. The study synthesized several derivatives and evaluated their activities against cancer cell lines, revealing promising results for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.